molecular formula C11H14ClFS B8079324 1-(Tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene

1-(Tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene

Cat. No.: B8079324
M. Wt: 232.75 g/mol
InChI Key: LMUPHONTAZKQPY-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(Tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it generally includes:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical reactions.

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized methods to ensure efficiency and cost-effectiveness. This often involves:

    Batch Processing: Large quantities of starting materials are processed in batches under controlled conditions.

    Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant production of the compound.

    Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(Tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is utilized in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Properties

IUPAC Name

1-(tert-butylsulfanylmethyl)-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFS/c1-11(2,3)14-7-8-4-5-9(13)6-10(8)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPHONTAZKQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SCC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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